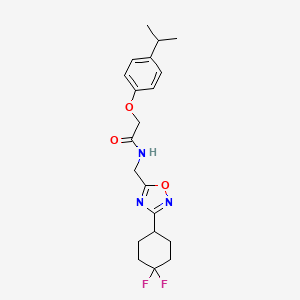
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H25F2N3O3 and its molecular weight is 393.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure integrating an oxadiazole moiety with an acetamide group. The oxadiazole ring is known for its diverse chemical properties, which contribute to the compound's biological activity. The presence of the 4,4-difluorocyclohexyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24F2N4O3 |
| Molecular Weight | 396.41 g/mol |
| CAS Number | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Preliminary studies suggest that compounds containing oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : The oxadiazole structure is associated with antimicrobial properties, inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research indicates potential anticancer effects through the inhibition of specific enzymes or pathways involved in tumor progression.
The exact mechanisms remain under investigation; however, it is believed that this compound interacts with various molecular targets within cells, influencing their activity and leading to observed biological effects.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by Salama et al. (2020) demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. This compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In a study focused on neuroprotection during ischemic stroke, derivatives similar to this compound were found to modulate inflammatory responses effectively. This suggests potential therapeutic applications for neurodegenerative diseases .
- Anticancer Activity : Research highlighted in medicinal chemistry journals indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro. Specific assays showed that these compounds induce apoptosis in cancer cells while sparing normal cells .
Future Directions
The unique structure of this compound positions it as a promising lead compound for further modifications aimed at enhancing efficacy or reducing toxicity. Ongoing research should focus on:
- Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level.
- In Vivo Studies : Evaluating the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O3/c1-13(2)14-3-5-16(6-4-14)27-12-17(26)23-11-18-24-19(25-28-18)15-7-9-20(21,22)10-8-15/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMOUTWFVLRIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














